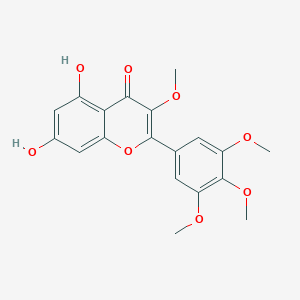

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone

Overview

Description

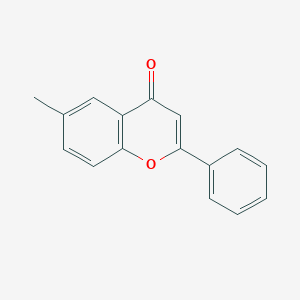

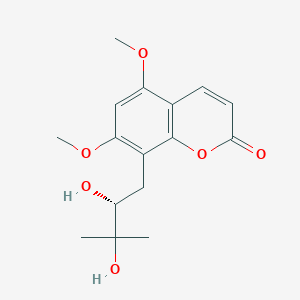

5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is a tetramethoxyflavone, a type of flavonoid compound . It is a derivative of myricetin, where the hydroxy groups at positions 3, 3’, 4’ and 5’ are replaced by methoxy groups . This compound is isolated from Bridelia ferruginea, a subtropical medicinal plant widely used in traditional African medicine .

Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is C19H18O8 . The average mass is 374.341 Da and the monoisotopic mass is 374.100159 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone include a density of 1.4±0.1 g/cm3, boiling point of 594.2±50.0 °C at 760 mmHg, and a flash point of 214.3±23.6 °C . It has 8 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

- Myricetin is known for its potent antioxidant activity. It can elevate the antioxidant enzyme levels and reduce lipid peroxidation . This makes it a potential candidate for combating diseases caused by free radicals, such as cardiovascular diseases, cancer, and aging .

- Myricetin has demonstrated anticancer activity. It has been found to interfere with DNA replication pathways, which can control viral infections and potentially inhibit the growth of cancer cells . In addition, acetylated derivatives of polymethoxyflavones (PMFs), a group that includes myricetin, have shown enhanced anticancer abilities .

- Myricetin has shown preclinical activities on Alzheimer’s, Parkinson’s, and Huntington’s diseases, and even in amyotrophic lateral sclerosis . This suggests that it could have potential applications in the treatment of neurodegenerative disorders .

- Myricetin has been found to suppress inflammatory cytokines, which could potentially reduce the mortality rate in cases of myocardial dysfunction . It also has immunomodulatory activity, which could be beneficial in the treatment of immune-related disorders .

- Myricetin has shown antidiabetic activity, making it a potential candidate for the treatment or management of diabetes .

Antioxidant Activity

Anticancer Activity

Neuroprotective Activity

Anti-inflammatory and Immunomodulatory Activity

Antidiabetic Activity

Cardiovascular Activity

- The yellow color of myricetin has been attributed to its potential application in the dye industry .

- Myricetin is known for its antimicrobial activities . It can interfere with different metabolic pathways, which can control viral infections .

- Myricetin has demonstrated anti-photoaging activity . This suggests potential applications in skincare and cosmetics .

- Myricetin has been found to have antiallergic activity . This could be beneficial in the treatment of allergic reactions .

- From the pharmaceutical aspect, chemical modifications of PMFs have been carried out to obtain acetylated PMFs (Ac-PMFs) for enhancing their biological effects . For example, the PMF was successfully acetylated at the 5 position to form 5-acetyloxy-6, 7, 8, 4′-tetramethoxyflavone and their anticancer ability was higher than that from its parent compound .

Dye Industry

Antimicrobial Activity

Analgesic Activity

Anti-photoaging Activity

Antiallergic Activity

Chemical Modifications for Enhanced Biological Effects

properties

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXLGTWJLNLXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465276 | |

| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

CAS RN |

14585-04-7 | |

| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY-3,3',4',5'-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KFY8NTR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

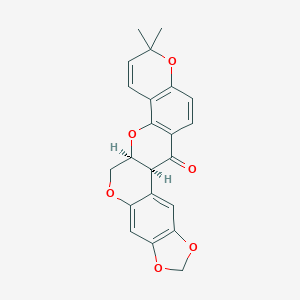

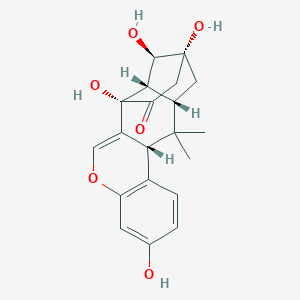

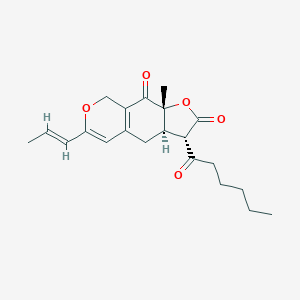

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)